Cas no 872365-22-5 (Pyridine, 2-bromo-6-(fluoromethyl)-)
Pyridine, 2-bromo-6-(fluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- Pyridine, 2-bromo-6-(fluoromethyl)-
- 2-bromo-6-(fluoromethyl)pyridine
- 872365-22-5
- OSBHDMWFFSTJRJ-UHFFFAOYSA-N
- 2-bromo-6(fluoromethyl)pyridine
- EN300-7301801
- DTXSID20437157
- 2-bromo-6-fluoromethylpyridine
- DB-313739
- 2-bromo-6-(fluoromethyl)-pyridine
- SCHEMBL101950
-
- Inchi: 1S/C6H5BrFN/c7-6-3-1-2-5(4-8)9-6/h1-3H,4H2
- InChI Key: OSBHDMWFFSTJRJ-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(CF)=N1
Computed Properties
- Exact Mass: 188.95894g/mol
- Monoisotopic Mass: 188.95894g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 89.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 12.9Ų
Pyridine, 2-bromo-6-(fluoromethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7301801-0.05g |
2-bromo-6-(fluoromethyl)pyridine |
872365-22-5 | 95% | 0.05g |
$315.0 | 2023-05-29 | |
| Enamine | EN300-7301801-0.1g |
2-bromo-6-(fluoromethyl)pyridine |
872365-22-5 | 95% | 0.1g |
$470.0 | 2023-05-29 | |
| Enamine | EN300-7301801-0.25g |
2-bromo-6-(fluoromethyl)pyridine |
872365-22-5 | 95% | 0.25g |
$672.0 | 2023-05-29 | |
| Enamine | EN300-7301801-0.5g |
2-bromo-6-(fluoromethyl)pyridine |
872365-22-5 | 95% | 0.5g |
$1058.0 | 2023-05-29 | |
| Enamine | EN300-7301801-1.0g |
2-bromo-6-(fluoromethyl)pyridine |
872365-22-5 | 95% | 1g |
$1357.0 | 2023-05-29 | |
| Enamine | EN300-7301801-2.5g |
2-bromo-6-(fluoromethyl)pyridine |
872365-22-5 | 95% | 2.5g |
$2660.0 | 2023-05-29 | |
| Enamine | EN300-7301801-5.0g |
2-bromo-6-(fluoromethyl)pyridine |
872365-22-5 | 95% | 5g |
$3935.0 | 2023-05-29 | |
| Enamine | EN300-7301801-10.0g |
2-bromo-6-(fluoromethyl)pyridine |
872365-22-5 | 95% | 10g |
$5837.0 | 2023-05-29 | |
| 1PlusChem | 1P004RYQ-50mg |
Pyridine, 2-bromo-6-(fluoromethyl)- |
872365-22-5 | 95% | 50mg |
$452.00 | 2024-04-20 | |
| 1PlusChem | 1P004RYQ-100mg |
Pyridine, 2-bromo-6-(fluoromethyl)- |
872365-22-5 | 95% | 100mg |
$643.00 | 2024-04-20 |
Pyridine, 2-bromo-6-(fluoromethyl)- Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on Pyridine, 2-bromo-6-(fluoromethyl)-
Pyridine, 2-bromo-6-(fluoromethyl)- (CAS No. 872365-22-5): A Key Intermediate in Modern Pharmaceutical Synthesis
Pyridine, 2-bromo-6-(fluoromethyl)-, identified by its CAS number 872365-22-5, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory disorders. Its unique structural features, combining a brominated pyridine ring with a fluoromethyl substituent, make it an invaluable building block for medicinal chemists.
The< strong> bromo and< strong> fluoromethyl functional groups in Pyridine, 2-bromo-6-(fluoromethyl)- offer distinct chemical handles that facilitate further modifications through cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations. These properties have been exploited in the development of novel therapeutic agents, where precise functionalization is essential for achieving high selectivity and efficacy.
In recent years, Pyridine, 2-bromo-6-(fluoromethyl)- has been extensively studied for its potential in the treatment of neurodegenerative diseases. Researchers have leveraged its structural motif to design molecules that interact with specific neurotransmitter receptors or modulate intracellular signaling pathways. For instance, studies have shown that derivatives of this compound can exhibit potent activity against acetylcholinesterase, an enzyme implicated in Alzheimer's disease. The< strong> fluoromethyl group, in particular, has been found to enhance binding affinity and metabolic stability, making it a desirable feature in drug design.
The pharmaceutical industry has also explored Pyridine, 2-bromo-6-(fluoromethyl)- as a precursor for anti-inflammatory agents. Inflammatory processes are mediated by complex networks of cytokines and signaling molecules, many of which can be targeted by small-molecule inhibitors. The< strong> bromo substituent allows for easy introduction of additional functional groups via palladium-catalyzed cross-coupling reactions, enabling the synthesis of highly complex scaffolds. Such modifications have led to the discovery of novel compounds with significant anti-inflammatory properties.
Moreover, Pyridine, 2-bromo-6-(fluoromethyl)- has found applications in the development of anticancer drugs. Cancer cells often exhibit altered signaling pathways that drive uncontrolled cell growth and proliferation. By targeting these pathways with small-molecule inhibitors derived from this compound, researchers aim to disrupt tumor progression. The< strong> fluoromethyl group has been particularly noted for its ability to enhance drug bioavailability and target specificity, contributing to improved therapeutic outcomes.
The synthesis of Pyridine, 2-bromo-6-(fluoromethyl)- typically involves multi-step organic transformations starting from commercially available pyridine derivatives. Key steps include halogenation at the 2-position and introduction of the< strong> fluoromethyl group via nucleophilic substitution or metal-catalyzed coupling reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.
In academic research, Pyridine, 2-bromo-6-(fluoromethyl)- continues to be a subject of investigation due to its broad utility as a pharmacophore. Computational studies have been employed to model its interactions with biological targets, providing insights into structure-activity relationships. These studies not only aid in rational drug design but also contribute to our understanding of molecular recognition processes at the atomic level.
The growing demand for Pyridine, 2-bromo-6-(fluoromethyl)- has prompted manufacturers to optimize production techniques for higher yields and purity. Continuous flow chemistry has emerged as a promising approach for synthesizing this compound efficiently while minimizing waste generation. Such sustainable practices align with the broader goals of green chemistry and ensure the long-term viability of this important intermediate.
The future prospects for Pyridine, 2-bromo-6-(fluoromethyl)- are bright, with ongoing research uncovering new applications in drug discovery and material science. As our understanding of biological systems evolves, so too will the need for innovative molecular tools like this compound. By leveraging its unique structural features and synthetic versatility, scientists are poised to develop next-generation therapeutics that address some of the most pressing challenges in medicine.
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